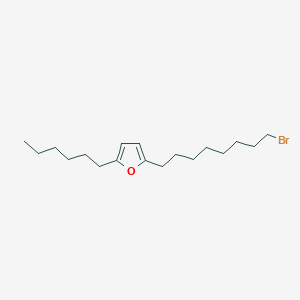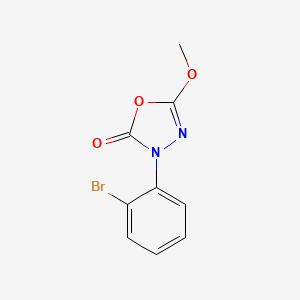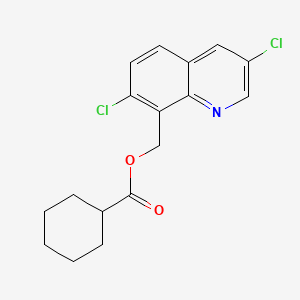
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate: is a chemical compound with the molecular formula C17H17Cl2NO2 and a molecular weight of 338.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 3 and 7 on the quinoline ring, as well as a cyclohexanecarboxylate ester group at position 8 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .
相似化合物的比较
Quinoline: The parent compound of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a similar structure to chloroquine but with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclohexanecarboxylate ester group
属性
CAS 编号 |
89536-07-2 |
|---|---|
分子式 |
C17H17Cl2NO2 |
分子量 |
338.2 g/mol |
IUPAC 名称 |
(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI 键 |
KOKZLBMRXCPROE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)

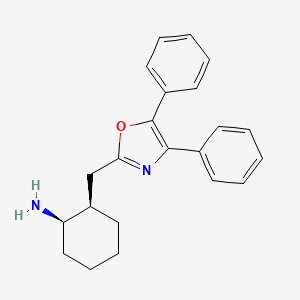

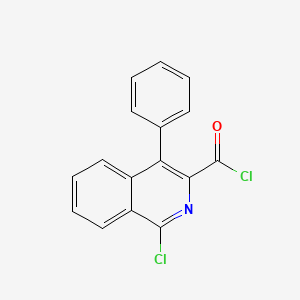
![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
